molecular formula C25H15BrO B3028109 4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] CAS No. 1609484-45-8

4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]

Cat. No. B3028109
CAS RN: 1609484-45-8
M. Wt: 411.3 g/mol
InChI Key: WQAGYCVGNQJYKT-UHFFFAOYSA-N
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Description

4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] is a type of fluorene, which is a polycyclic aromatic hydrocarbon . It has a molecular formula of C25H15BrO and a molecular weight of 411.3 g/mol . It is often used as an intermediate in the production of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The compound can be synthesized using the Suzuki cross-coupling reaction . A spiro[fluorene-9,9’-xanthene], often described as a “low-cost spiro,” has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor .


Molecular Structure Analysis

The compound has a three-dimensional conformation, spiro-conjugation effect, and rigid steric hindrance . The IUPAC name is 4-bromospiro[fluorene-9,9’-xanthene] . The InChI and Canonical SMILES are also available for further structural analysis .


Chemical Reactions Analysis

The compound has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor . This demonstrates a new strategy where the device performance validates its use as a potential, three-dimensional non-fullerene acceptor .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 411.3 g/mol, XLogP3-AA of 7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 0, Exact Mass of 410.03063 g/mol, Monoisotopic Mass of 410.03063 g/mol, Topological Polar Surface Area of 9.2 Ų, Heavy Atom Count of 27, and Formal Charge of 0 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] can be used as an intermediate in the production of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in various applications such as display technology for televisions, smartphones, and more due to their high brightness, wide color range, and flexibility.

Non-Fullerene Acceptors

The compound has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor . Non-fullerene acceptors are crucial in the field of organic photovoltaics due to their potential for high efficiency and stability.

Perovskite Solar Cells

Spiro[fluorene-9,9’-xanthene] has been used in the molecular engineering of organic hole-transporting materials (HTMs) for perovskite solar cells (PSCs) . PSCs are a type of solar cell including a perovskite-structured compound, most commonly a hybrid organic-inorganic lead or tin halide-based material, as the light-harvesting active layer.

Enhancing Performance and Stability of PSCs

The molecular engineering of organic hole-transporting materials (HTMs) plays an important role in enhancing the performance and stability of perovskite solar cells (PSCs) as well as reducing their fabrication cost .

Reducing Fabrication Cost of PSCs

The use of 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] in the synthesis of low-cost spiro-OMeTAD analogues can help in reducing the fabrication cost of perovskite solar cells (PSCs) .

Enhancing Operational Stability under Continuous Illumination

The device with SP-SMe, a low-cost spiro-OMeTAD analogue featuring a spiro [fluorene-9,9-xanthene] (SFX) central core, reveals enhanced operational stability under continuous 1 sun illumination .

Enhancing Thermal Stability

The device with SP-SMe also reveals enhanced thermal stability at 65 °C . This is crucial for the longevity and reliability of solar cells.

Enhancing Humidity Resistivity

The SP-SMe HTM yields enhanced humidity resistivity , which is a crucial factor for the durability of solar cells in various environmental conditions.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] is the hole transporting material (HTM) . This compound is used as a starting material in the fabrication of green and cost-effective p-type organic semiconductors .

Mode of Action

4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] interacts with its targets by reducing the electronic coupling and charge recombination . This interaction is facilitated by its nonplanar 3D structure .

Biochemical Pathways

The compound affects the pathways related to the transport of holes in organic semiconductors . The downstream effects include the reduction of electronic coupling and charge recombination , which can enhance the efficiency of organic semiconductors.

Pharmacokinetics

Given its use in the fabrication of organic semiconductors, it is likely that its bioavailability is primarily determined by its physical and chemical properties, such as its purity and melting point .

Result of Action

The result of the action of 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] is the creation of more efficient p-type organic semiconductors . By reducing electronic coupling and charge recombination, it enhances the performance of these semiconductors .

Action Environment

The action, efficacy, and stability of 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Furthermore, the compound’s performance can be influenced by the conditions under which the organic semiconductors are fabricated .

Future Directions

The compound has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor . This suggests potential future directions in the development of new spiro functional materials that replace spirobifluorene (SBF) .

properties

IUPAC Name

4-bromospiro[fluorene-9,9'-xanthene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15BrO/c26-21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)27-23-15-6-4-11-19(23)25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGYCVGNQJYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]

CAS RN

1609484-45-8
Record name 4-Bromospiro[fluorene-9,9'-xanthene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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